3-キノリルアセトアルデヒド

概要

説明

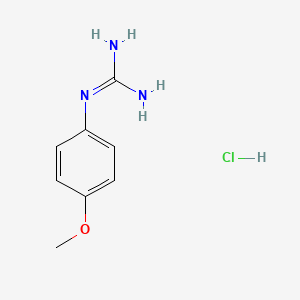

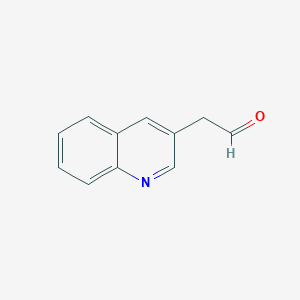

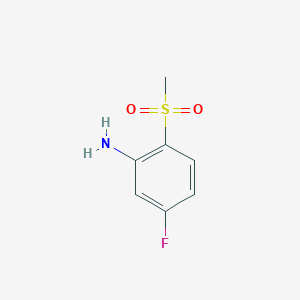

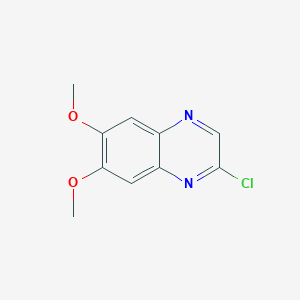

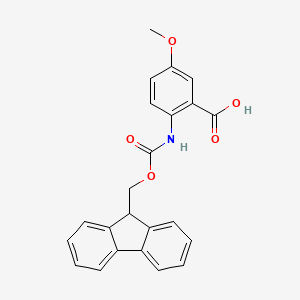

2-(Quinolin-3-yl)acetaldehyde is a compound that can be derived from quinoline, a heterocyclic aromatic organic compound with a structure related to naphthalene, with a benzene ring fused to pyridine at two adjacent carbon atoms. The compound is an aldehyde derivative of quinoline, which implies the presence of an aldehyde functional group (-CHO) attached to the quinoline at the 3-position.

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, a method for synthesizing carbaldehyde dimethyl acetals from quinoxalines, which are structurally similar to quinolines, has been reported using a K2S2O8-mediated cross-coupling with methanol . This process involves multiple bond cleavages and formations and can be adapted to synthesize 2-(Quinolin-3-yl)acetaldehyde by modifying the starting materials and conditions.

Another study describes a Povarov-type reaction that utilizes aryl(alkyl)acetaldehydes as alkene surrogates to synthesize 2-acyl-3-aryl(alkyl)quinolines . This reaction involves a synergistic I2/amine promotion and could potentially be used to synthesize 2-(Quinolin-3-yl)acetaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-(Quinolin-3-yl)acetaldehyde would consist of a quinoline core with an aldehyde group at the 3-position. The electronic and steric effects of the aldehyde could influence the reactivity and physical properties of the molecule. The structure of related quinoline derivatives has been confirmed using various analytical techniques such as IR, NMR, MS, and elemental analysis .

Chemical Reactions Analysis

Quinoline derivatives are known to participate in various chemical reactions. For example, the synthesis of 2-amino-3-cyanoquinolin derivatives involves a one-pot condensation reaction of quinoline with aldehyde and malononitrile . Similarly, 2-(Quinolin-3-yl)acetaldehyde could undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Quinolin-3-yl)acetaldehyde would be influenced by both the quinoline ring and the aldehyde functional group. The presence of the aldehyde group would make the compound more reactive than its parent quinoline, and it would likely have a higher boiling point than quinoline due to the increased polarity. The compound's solubility in various solvents and its melting point would also be important physical properties to consider. While specific data on 2-(Quinolin-3-yl)acetaldehyde is not provided, studies on similar compounds can offer insights into its behavior .

科学的研究の応用

医薬品化学

“3-キノリルアセトアルデヒド”などのキノリンモチーフは、医薬品化学および工業化学における様々な用途により、いくつかの薬理学的に活性な複素環式化合物に不可欠です . それらは、幅広いバイオ応答スペクトルを持つため、創薬プログラムにおける優れた構造と考えられています .

抗癌作用

キノリン誘導体は、抗癌治療における可能性を示しています . それらのユニークな化学構造により、癌細胞の増殖を阻害したり、細胞死を引き起こしたりする方法で、癌細胞と相互作用することができます .

抗酸化作用

キノリン系化合物は、抗酸化作用を示すことが実証されています . これらの化合物は、体内の有害なフリーラジカルを中和することができ、様々な健康状態のリスクを軽減する可能性があります .

抗炎症作用

キノリン誘導体は、抗炎症作用を示すことが判明しています . これは、炎症を特徴とする状態の治療に役立つ可能性があります .

抗マラリア作用

キノリン系化合物は、マラリアの治療に使用されてきました . それらは、マラリア原虫のライフサイクルを阻害することができ、感染を予防または治療するのに役立ちます .

抗結核作用

Safety and Hazards

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions for 2-(Quinolin-3-YL)acetaldehyde could involve further exploration of its potential applications in these fields .

作用機序

Target of Action

Quinoline derivatives are known to have a wide range of applications in medicinal and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .

Mode of Action

Quinoline derivatives are known to exhibit a variety of interactions with their targets, leading to various biological and pharmacological activities .

Biochemical Pathways

Quinoline derivatives are known to affect a variety of biochemical pathways, leading to a broad range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives are generally considered in the development of new therapeutic agents .

Result of Action

Quinoline derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Action Environment

The synthesis of quinoline derivatives often considers environmental factors, aiming for greener and more sustainable chemical processes .

特性

IUPAC Name |

2-quinolin-3-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDZVURSSPHSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627128 | |

| Record name | (Quinolin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

545423-95-8 | |

| Record name | (Quinolin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

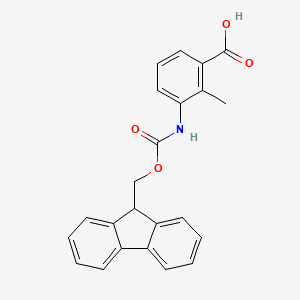

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)

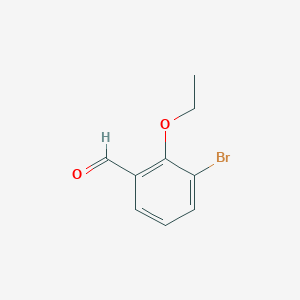

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)